HDAC Isoform-Selectivity Switch: Cyclohexylthio–Benzylamide vs. Phenylthio–Benzylamide Analogs
In a series of thioether–acetamide HDAC inhibitors, the cyclohexylthio–N-benzyl analog (compound 31) exhibited a marked selectivity for class I HDACs, particularly HDAC2 (IC₅₀ = 32 nM), over HDAC8 (>1 µM). By contrast, the direct phenylthio–N-benzyl analog (compound 69) showed a more balanced pan-class I profile, with IC₅₀ values of 70 nM (HDAC1), 20 nM (HDAC2), 32 nM (HDAC3), and 202 nM (HDAC8) [1]. This 6.3-fold selectivity window for HDAC2 over HDAC8 is a differentiating feature for applications requiring restricted isoform engagement.
| Evidence Dimension | HDAC isoform selectivity (HDAC2 vs HDAC8) |
|---|---|
| Target Compound Data | Compound 31: HDAC2 IC₅₀ = 32 nM; HDAC8 IC₅₀ > 1000 nM |
| Comparator Or Baseline | Compound 69 (phenylthio–N-benzyl analog): HDAC2 IC₅₀ = 20 nM; HDAC8 IC₅₀ = 202 nM |
| Quantified Difference | HDAC2/HDAC8 selectivity ratio: >31.3 for compound 31 vs. 10.1 for compound 69 (3.1-fold improvement in selectivity window) |
| Conditions | Recombinant human HDAC isoforms, fluorogenic substrate assay, 30-min preincubation |
Why This Matters
Greater isoform selectivity reduces off-target class I HDAC toxicity, a critical procurement criterion for epigenetic probe compounds.
- [1] Farag, A. B., et al. Design, synthesis, and biological evaluation of novel amide and hydrazide based thioether analogs targeting histone deacetylase (HDAC) enzymes. European Journal of Medicinal Chemistry, 2018, 148, 73–87. DOI: 10.1016/j.ejmech.2018.02.011. View Source
